
Bal-ari8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bal-ari8 is a synthetic compound that has been gaining attention in the scientific community for its potential applications in various fields. It is a member of the arylindole family and has been synthesized using a novel method that allows for the production of large quantities of the compound. In
Mechanism of Action
The mechanism of action of Bal-ari8 is not yet fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and receptors in the body. In particular, Bal-ari8 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Bal-ari8 has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory, neuroprotective, and anticancer activity, it has also been shown to have antioxidant activity, which may contribute to its overall health benefits. Bal-ari8 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of Bal-ari8 for lab experiments is its synthetic availability. The optimized synthesis method allows for the production of large quantities of the compound in a cost-effective manner, which is important for conducting experiments that require large amounts of the compound. Another advantage is its favorable pharmacokinetic profile, which allows for easy administration and monitoring in animal models. However, one limitation of Bal-ari8 is its relatively limited solubility in aqueous solutions, which may make it difficult to use in certain types of experiments.
Future Directions
There are many potential future directions for research on Bal-ari8. One area of interest is the development of new therapeutic applications for the compound, particularly in the areas of inflammatory disease, neurodegenerative disease, and cancer. Another area of interest is the elucidation of the compound's mechanism of action, which may help to identify new targets for drug development. Finally, there is also interest in exploring the potential use of Bal-ari8 as a tool compound for studying the activity of certain enzymes and receptors in the body.
Synthesis Methods
The synthesis of Bal-ari8 is a multi-step process that involves the use of various reagents and catalysts. The starting material for the synthesis is indole-3-acetic acid, which is reacted with 2-chloro-5-nitrobenzene in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to form Bal-ari8. The synthesis method has been optimized to allow for the production of large quantities of the compound in a cost-effective manner.
Scientific Research Applications
Bal-ari8 has shown potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, Bal-ari8 has been shown to have potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In neuroscience, Bal-ari8 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, Bal-ari8 has been shown to have anticancer activity, making it a potential candidate for the development of new cancer therapies.
properties
CAS RN |
124066-40-6 |
|---|---|
Molecular Formula |
C16H12FNO6S |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
2-[(7-fluoro-9-oxoxanthen-2-yl)sulfonyl-methylamino]acetic acid |
InChI |
InChI=1S/C16H12FNO6S/c1-18(8-15(19)20)25(22,23)10-3-5-14-12(7-10)16(21)11-6-9(17)2-4-13(11)24-14/h2-7H,8H2,1H3,(H,19,20) |
InChI Key |
SXDYWXILYKTCNW-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)F |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)F |
Other CAS RN |
124066-40-6 |
synonyms |
7-fluoro-2-(N-methyl-N-carboxymethyl)sulfamoyl xanthone BAL-ARI8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




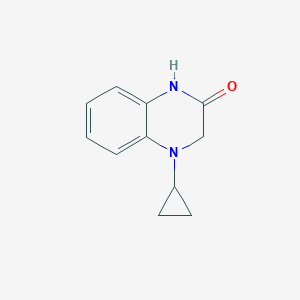


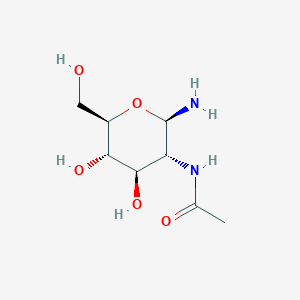

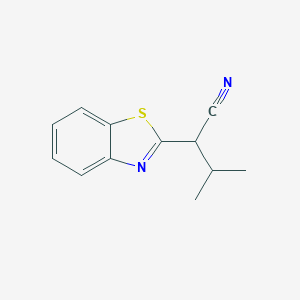
![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)
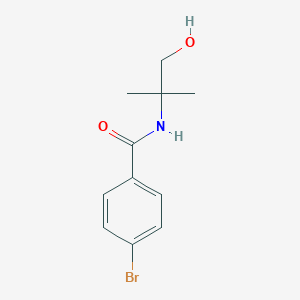
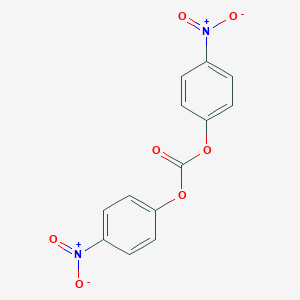
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
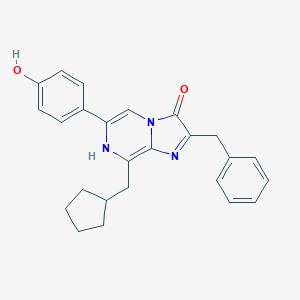
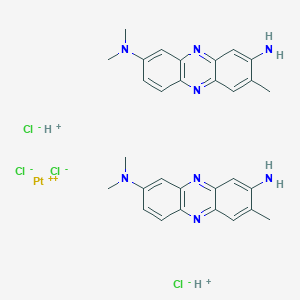
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)